
2-methyl-2-(N-phenylacetamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(N-acetyl-anilino)-isobutyric acid is an organic compound that belongs to the class of N-acylated alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline moiety, which is further connected to an isobutyric acid backbone. It is a derivative of aniline and is used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(N-phenylacetamido)propanoic acid typically involves the acetylation of aniline. The process begins with the reaction of aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The use of catalysts such as zinc acetate in acetic acid under microwave irradiation has been reported to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(N-acetyl-anilino)-isobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Alpha-(N-acetyl-anilino)-isobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-2-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The aniline moiety allows for electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Acetanilide: Another N-acylated aniline derivative, used as a precursor in the synthesis of pharmaceuticals.
N-acetyl-L-alanine: An N-acylated alpha amino acid, similar in structure but with different biological properties.
Uniqueness: Alpha-(N-acetyl-anilino)-isobutyric acid is unique due to its specific combination of aniline and isobutyric acid, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
105901-29-9 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.256 |
IUPAC-Name |
2-(N-acetylanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(12(2,3)11(15)16)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
IZNFFADGCJRGQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O |
Synonyme |
Alanine, N-acetyl-2-methyl-N-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


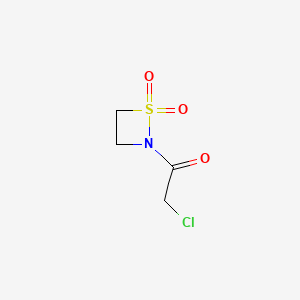

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
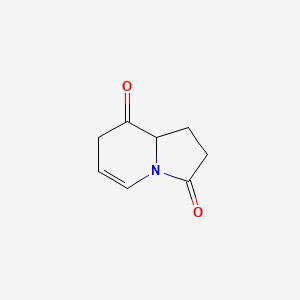
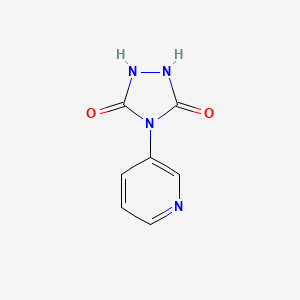



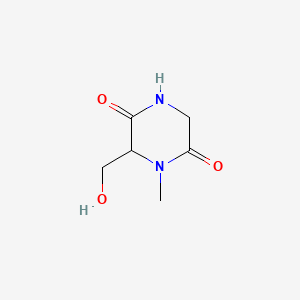
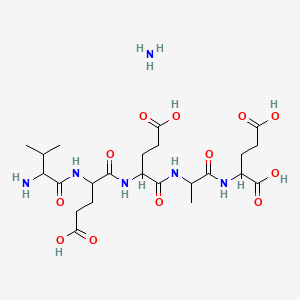

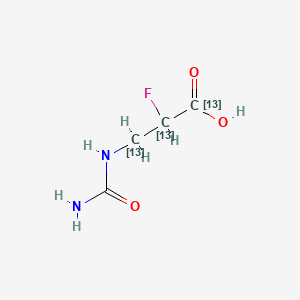

![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
